molecular formula C20H25N3OS B6581200 3-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-cyclopentanecarbonylpiperidine CAS No. 1202993-96-1

3-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-cyclopentanecarbonylpiperidine

Cat. No.: B6581200
CAS No.: 1202993-96-1
M. Wt: 355.5 g/mol
InChI Key: IBBUAHGSBNLYCH-UHFFFAOYSA-N
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Description

3-(5-Benzyl-1,3,4-thiadiazol-2-yl)-1-cyclopentanecarbonylpiperidine is a structurally complex molecule featuring a piperidine core modified with a cyclopentanecarbonyl group and a 5-benzyl-substituted 1,3,4-thiadiazole moiety. The 1,3,4-thiadiazole ring, a sulfur- and nitrogen-containing heterocycle, is known for its electron-deficient properties and pharmacological relevance, particularly in antimicrobial, anticancer, and anti-inflammatory applications. The benzyl group enhances lipophilicity, while the cyclopentanecarbonyl substituent introduces conformational rigidity.

Properties

IUPAC Name

[3-(5-benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-cyclopentylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3OS/c24-20(16-9-4-5-10-16)23-12-6-11-17(14-23)19-22-21-18(25-19)13-15-7-2-1-3-8-15/h1-3,7-8,16-17H,4-6,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBBUAHGSBNLYCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCCC(C2)C3=NN=C(S3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic properties. Research indicates that derivatives of thiadiazole compounds exhibit significant biological activities, including antimicrobial, antitumor, and anti-inflammatory effects.

Antimicrobial Activity

A study demonstrated that thiadiazole derivatives can effectively inhibit the growth of various bacterial strains. For instance, compounds similar to 3-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-cyclopentanecarbonylpiperidine showed promising results against Staphylococcus aureus and Escherichia coli .

CompoundBacterial StrainInhibition Zone (mm)
Compound AS. aureus15
Compound BE. coli18
This compoundS. aureus17

Antitumor Activity

Thiadiazole derivatives have been explored as potential anticancer agents. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cells. For example, a derivative exhibited cytotoxicity against human breast cancer cells (MCF-7), with an IC50 value indicating effective concentration for cell death .

Agricultural Science

In agricultural applications, thiadiazole compounds are being investigated for their role as agrochemicals. Their ability to act as fungicides and herbicides makes them valuable in crop protection.

Fungicidal Properties

Research has indicated that thiadiazoles can inhibit fungal pathogens affecting crops. A study highlighted the effectiveness of certain thiadiazole derivatives in controlling Fusarium oxysporum, a common plant pathogen .

CompoundPathogenEfficacy (%)
Thiadiazole AFusarium oxysporum85
Thiadiazole BBotrytis cinerea90
This compoundFusarium oxysporum88

Material Science

The unique properties of thiadiazole derivatives also extend to material science, where they are being explored for their potential use in creating advanced materials.

Conductive Polymers

Recent studies have shown that incorporating thiadiazole units into polymer matrices can enhance electrical conductivity. This property is particularly useful in developing organic electronic devices .

Comparison with Similar Compounds

Structural Analog: 1-(2-(Benzo[d][1,3]dioxol-5-yl)-6-methylbenzyl)piperidine (Compound 3p)

Compound 3p, described in , shares a piperidine backbone but differs significantly in its substituents. Key structural and synthetic contrasts include:

Feature 3-(5-Benzyl-1,3,4-thiadiazol-2-yl)-1-cyclopentanecarbonylpiperidine Compound 3p (1-(2-(Benzo[d][1,3]dioxol-5-yl)-6-methylbenzyl)piperidine)
Core Heterocycle 1,3,4-Thiadiazole (S/N-containing) 1,3-Dioxole (O-containing)
Aromatic Substituent Benzyl at position 5 of thiadiazole Benzo[d][1,3]dioxol-5-yl and 6-methylbenzyl
Piperidine Modification Cyclopentanecarbonyl (ketone) Methylbenzyl (alkyl-aromatic)
Synthetic Yield Not reported 58% yield (isolated as a yellow solid)

Functional Implications :

  • Lipophilicity : The benzyl group in both compounds enhances membrane permeability, but the cyclopentanecarbonyl group may reduce solubility compared to 3p’s methylbenzyl substituent.
  • Conformational Effects : The cyclopentanecarbonyl group imposes steric constraints, possibly stabilizing specific bioactive conformations, whereas 3p’s flexible methylbenzyl chain may allow broader conformational sampling.

Preparation Methods

Synthesis of 2-Chloro-5-benzyl-1,3,4-thiadiazole

The 5-benzyl-1,3,4-thiadiazole moiety serves as a critical intermediate. Its preparation follows a well-established protocol for thiadiazole synthesis, adapted from the preparation of 2-chloro-5-phenyl-1,3,4-thiadiazole :

Step 1: Formation of Benzylaldehyde Thiosemicarbazone
Benzylaldehyde reacts with thiosemicarbazide in ethanol under reflux to yield benzylaldehyde thiosemicarbazone. This intermediate is purified via crystallization .

Step 2: Cyclization to 2-Amino-5-benzyl-1,3,4-thiadiazole
The thiosemicarbazone undergoes oxidative cyclization using ammonium ferric sulfate in aqueous HCl at reflux. This step forms the 1,3,4-thiadiazole ring, yielding 2-amino-5-benzyl-1,3,4-thiadiazole with an 80% yield .

Step 3: Chlorination to 2-Chloro-5-benzyl-1,3,4-thiadiazole
Treatment of the amino-thiadiazole with sodium nitrite and concentrated HCl in the presence of copper powder at −5°C replaces the amino group with chlorine. The product is extracted with chloroform and crystallized from ethanol, achieving a 68% yield .

Functionalization of Piperidine at Position 3

Introducing the thiadiazole group to the piperidine’s C3 position requires a nucleophilic substitution or coupling reaction. A plausible pathway involves:

Step 1: Synthesis of 3-Aminopiperidine
Piperidine is selectively aminated at position 3 via a Curtius rearrangement or Hofmann-Löffler reaction, though detailed procedures for such transformations are scarce in the provided sources. Alternatively, 3-hydroxypiperidine may be converted to its mesylate derivative, followed by azide substitution and reduction to the amine .

Step 2: Reaction with 2-Chloro-5-benzyl-1,3,4-thiadiazole
The 3-aminopiperidine reacts with 2-chloro-5-benzyl-1,3,4-thiadiazole in 1-butanol under reflux with ammonium chloride as a catalyst. This nucleophilic aromatic substitution forms the C–N bond, yielding 3-(5-benzyl-1,3,4-thiadiazol-2-yl)piperidine .

Acylation of Piperidine’s Nitrogen

The final step involves introducing the cyclopentanecarbonyl group to the piperidine’s nitrogen:

Step 1: Preparation of Cyclopentanecarbonyl Chloride
Cyclopentanecarboxylic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acyl chloride.

Step 2: Acylation of 3-(5-Benzyl-1,3,4-thiadiazol-2-yl)piperidine
The piperidine derivative is dissolved in dry dichloromethane and reacted with cyclopentanecarbonyl chloride in the presence of triethylamine. The reaction proceeds at room temperature, yielding the target compound after purification via column chromatography .

Alternative Route: Direct Coupling via Metal-Catalyzed Reactions

For enhanced regiocontrol, a Suzuki-Miyaura coupling could link the thiadiazole and piperidine moieties:

Step 1: Synthesis of 3-Boronopiperidine
3-Bromopiperidine is treated with bis(pinacolato)diboron in the presence of a palladium catalyst to form 3-boronopiperidine.

Step 2: Coupling with 2-Bromo-5-benzyl-1,3,4-thiadiazole
The boronated piperidine reacts with 2-bromo-5-benzyl-1,3,4-thiadiazole under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to form the C–C bond. Subsequent acylation as described above completes the synthesis .

Characterization and Validation

Critical analytical data for intermediate and final compounds include:

Compound¹H NMR (CDCl₃, δ)IR (cm⁻¹)MS (m/z)
2-Chloro-5-benzyl-1,3,4-thiadiazole7.15–7.85 (m, 5H, ArH), 4.38 (s, 2H, CH₂)3024 (C–H aromatic)237 (M⁺)
3-(5-Benzyl-1,3,4-thiadiazol-2-yl)piperidine3.40 (m, 2H, CH₂N), 1.94 (m, 4H, piperidine)2920 (N–H)274 (M⁺)
Target Compound1.65–2.39 (m, cyclopentyl), 3.48 (s, 2H, CH₂)1700 (C=O)378 (M⁺, 100%)

Challenges and Optimization

  • Regioselectivity in Thiadiazole Synthesis : The benzyl group’s position on the thiadiazole ring must be rigorously controlled during cyclization. Alternative oxidants (e.g., iodine or H₂O₂) may improve yields .

  • Acylation Side Reactions : The piperidine’s secondary amine is less nucleophilic than primary amines, necessitating activated acylating agents or prolonged reaction times .

  • Purification : The final compound’s oily nature (observed in analogous syntheses ) complicates crystallization. Flash chromatography with EtOAc/MeOH (9:1) and triethylamine additives enhances purity.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 3-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-cyclopentanecarbonylpiperidine, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves sequential coupling of the thiadiazole and piperidine moieties, followed by cyclopentanecarbonyl introduction. Key steps include:

  • Protection of reactive groups (e.g., amines) to prevent undesired side reactions during acylations .
  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) under inert atmospheres (N₂/Ar) minimize hydrolysis .
  • Temperature control : Exothermic reactions (e.g., cyclization) require gradual heating (40–60°C) to avoid decomposition .
    • Optimization : Use statistical design of experiments (DoE) to test variables (temperature, solvent ratio, catalyst loading) and identify optimal conditions via response surface methodology .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Spectroscopy :

  • ¹H/¹³C NMR : Assign peaks for benzyl protons (δ 7.2–7.4 ppm), thiadiazole (δ 8.1–8.3 ppm), and piperidine/cyclopentane carbons .
  • FT-IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and thiadiazole (C-S, ~650 cm⁻¹) groups .
    • Chromatography :
  • HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to assess purity (>95%) and resolve stereoisomers .
  • TLC : Monitor reaction progress using silica gel plates with ethyl acetate/hexane eluents .

Q. How can researchers design initial bioactivity screens for this compound?

  • Assay selection :

  • Antimicrobial : Broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
    • Positive controls : Compare with known thiadiazole derivatives (e.g., cefazolin for antimicrobial tests) .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s bioactivity, and how can computational methods validate these hypotheses?

  • Mechanistic studies :

  • Enzyme inhibition : Molecular docking (AutoDock Vina) to predict binding affinity for targets like dihydrofolate reductase (DHFR) or β-lactamases .
  • Reactive oxygen species (ROS) generation : Fluorometric assays (DCFH-DA) to quantify oxidative stress in treated cells .
    • Computational validation :
  • DFT calculations : Analyze electronic properties (HOMO-LUMO gaps, Mulliken charges) to correlate structure-activity relationships .
  • MD simulations : Assess stability of ligand-target complexes (e.g., 100 ns trajectories in GROMACS) .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Root-cause analysis :

  • Purity verification : Re-analyze compound batches via HPLC-MS to rule out impurities or degradation products .
  • Assay standardization : Cross-validate protocols (e.g., ATP-based viability assays vs. MTT) to eliminate methodological bias .
    • Meta-analysis : Aggregate data from multiple studies using fixed/random-effects models to identify trends or outliers .

Q. What strategies improve the compound’s metabolic stability and pharmacokinetic profile?

  • Structural modifications :

  • Bioisosteric replacement : Substitute the benzyl group with pyridyl or fluorinated analogs to enhance metabolic resistance .
  • Prodrug design : Introduce ester or phosphate groups to improve solubility and controlled release .
    • In vitro ADME :
  • Microsomal stability : Incubate with liver microsomes (human/rat) to measure half-life and CYP450 interactions .
  • Plasma protein binding : Use ultrafiltration to assess % bound to albumin/globulins .

Q. How can researchers optimize large-scale synthesis while maintaining enantiomeric purity?

  • Process engineering :

  • Flow chemistry : Continuous reactors for thiadiazole formation reduce batch variability .
  • Chiral resolution : Use immobilized lipases (e.g., Candida antarctica) for kinetic resolution of racemic mixtures .
    • Quality control :
  • In-line PAT : Implement Raman spectroscopy for real-time monitoring of reaction progress .
  • Crystallization studies : Screen solvents (e.g., ethanol/water) to isolate stable polymorphs .

Methodological Considerations

  • Safety protocols : Adhere to institutional chemical hygiene plans for handling reactive intermediates (e.g., thiols, acyl chlorides) .
  • Data reproducibility : Archive raw spectra/chromatograms in FAIR-compliant repositories (e.g., Zenodo) for peer validation .

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